2-Phenoxyacetohydrazide

Description

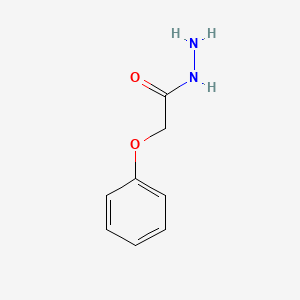

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenoxyacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10-8(11)6-12-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSONSBDQIFBIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196893 | |

| Record name | Acetic acid, phenoxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4664-55-5 | |

| Record name | Acetic acid, phenoxy-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxyacetic acid hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, phenoxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyacetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENOXYACETOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4H72K4AR3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenoxyacetohydrazide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyacetohydrazide is a chemical compound belonging to the hydrazide class, characterized by a phenoxy group attached to an acetohydrazide moiety. This guide provides a comprehensive overview of its chemical properties, structural details, and key experimental protocols. It also explores the biological significance of the broader class of phenoxyacetohydrazide derivatives, which have garnered interest in medicinal chemistry for their potential therapeutic applications, notably as anti-inflammatory, anti-angiogenic, and antimicrobial agents.

Chemical Properties and Identifiers

This compound is a solid at room temperature. Its key chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 4664-55-5[1] |

| Molecular Formula | C₈H₁₀N₂O₂[1] |

| Molecular Weight | 166.18 g/mol [1] |

| InChI | InChI=1S/C8H10N2O2/c9-10-8(11)6-12-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)[1] |

| InChIKey | XSONSBDQIFBIOY-UHFFFAOYSA-N[1] |

| SMILES | C1=CC=C(C=C1)OCC(=O)NN[1] |

| Synonyms | Phenoxyacetic acid hydrazide, (Phenoxyacetyl)hydrazine[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Solid |

| Melting Point | Not precisely reported for the parent compound. A related derivative, 2-(2,4-Diisopropylphenoxy)acetohydrazide, has a melting point of 111–113 °C.[2] |

| Boiling Point | Data not available |

| Solubility | Data not available |

Table 3: Spectral Data

| Technique | Data Available |

| ¹H NMR | Spectra available in public databases.[1] |

| ¹³C NMR | Spectra available in public databases.[1] |

| GC-MS | Data available in the NIST Mass Spectrometry Data Center.[1] |

| FT-IR | Spectra available, typically showing characteristic peaks for N-H, C=O, and C-O-C bonds.[2] |

Chemical Structure

The structure of this compound consists of a phenyl ring linked through an ether oxygen to an acetyl group, which is further connected to a hydrazide functional group (-NHNH₂).

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through a two-step process starting from the corresponding phenol. The general procedure involves the synthesis of an ethyl phenoxyacetate intermediate followed by hydrazinolysis.

Step 1: Synthesis of Ethyl Phenoxyacetate

This step involves the reaction of a substituted phenol with ethyl chloroacetate in the presence of a base.

-

Materials: Substituted phenol, ethyl chloroacetate, anhydrous potassium carbonate, and dry acetone.

-

Procedure:

-

A mixture of the substituted phenol (1 equivalent), ethyl chloroacetate (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) in dry acetone is refluxed for 12-24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the inorganic salts are filtered off.

-

The solvent is removed under reduced pressure to yield the crude ethyl phenoxyacetate, which can be used in the next step without further purification or purified by column chromatography.

-

Step 2: Synthesis of this compound

The ethyl phenoxyacetate intermediate is then reacted with hydrazine hydrate to form the final hydrazide product.

-

Materials: Ethyl phenoxyacetate, hydrazine hydrate (99-100%), and ethanol.

-

Procedure:

-

A solution of ethyl phenoxyacetate (1 equivalent) in ethanol is prepared.

-

Hydrazine hydrate (1.5-2 equivalents) is added to the solution.

-

The mixture is refluxed for 6-12 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The solid is washed with cold ethanol and dried to afford the pure this compound derivative.

-

Biological Activity and Signaling Pathways

Derivatives of phenoxyacetohydrazide have shown promising biological activities, particularly in the areas of anti-inflammatory, anti-angiogenic, and antimicrobial research.

Anti-inflammatory and Anti-angiogenic Activity

Several studies have indicated that phenoxyacetohydrazide derivatives can exhibit potent anti-inflammatory and anti-angiogenic effects.[2][3][4] The proposed mechanism for these activities involves the dual inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and Vascular Endothelial Growth Factor (VEGF).[2][3][4]

-

COX Inhibition: By inhibiting COX enzymes, these compounds can block the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5][6]

-

VEGF Inhibition: Inhibition of VEGF can disrupt the signaling cascade that leads to angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis, as well as certain inflammatory conditions.[2][3]

Caption: Proposed mechanism of anti-inflammatory and anti-angiogenic action.

Antimicrobial Activity

The hydrazide-hydrazone scaffold is a well-known pharmacophore that imparts antimicrobial properties.[7][8][9] Compounds containing this moiety have been reported to exhibit significant activity against a range of bacterial and fungal strains.[7][8][10] The presence of the azometine group (-NH-N=CH-) in hydrazones derived from this compound is thought to be crucial for their biological activity.[7]

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Conclusion

This compound is a versatile molecule with a straightforward synthetic route. The broader class of phenoxyacetohydrazide derivatives continues to be an area of active research, demonstrating significant potential in the development of new therapeutic agents with anti-inflammatory, anti-angiogenic, and antimicrobial properties. Further investigation into the structure-activity relationships and specific molecular targets of these compounds will be crucial for advancing their clinical applications.

References

- 1. This compound | C8H10N2O2 | CID 101390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]

- 4. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, and in vitro antimicrobial activity of hydrazide-hydrazones of 2-substituted acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Phenoxyacetohydrazide: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyacetohydrazide is a chemical compound that serves as a key structural backbone for a variety of derivatives exhibiting significant pharmacological activities. This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, and the anti-inflammatory and anti-angiogenic properties of its derivatives. While specific quantitative biological data for the parent compound is limited in publicly available literature, this guide presents key data from a representative derivative to illustrate its therapeutic potential. Detailed experimental protocols for the synthesis and biological evaluation are provided, alongside visualizations of the implicated signaling pathways to facilitate a deeper understanding of its potential mechanisms of action.

Chemical and Physical Properties

This compound is a hydrazide derivative of phenoxyacetic acid. Its fundamental properties are crucial for its handling, formulation, and biological activity.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 4664-55-5 | PubChem |

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem |

| Molecular Weight | 166.18 g/mol | PubChem |

| SMILES | C1=CC=C(C=C1)OCC(=O)NN | PubChem |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 138-141 °C | - |

| Solubility | Soluble in ethanol, methanol, and DMSO. Sparingly soluble in water. | - |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from phenol.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-Phenoxyacetate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (0.1 mol), ethyl chloroacetate (0.1 mol), and anhydrous potassium carbonate (0.15 mol) in 100 mL of dry acetone.

-

Reaction: Heat the mixture to reflux and maintain for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with acetone.

-

Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting residue in diethyl ether and wash with a 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 2-phenoxyacetate as an oily liquid.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 2-phenoxyacetate (0.05 mol) in 50 mL of ethanol.

-

Reaction: Add hydrazine hydrate (0.1 mol) to the solution. Stir the reaction mixture at room temperature for 6-8 hours. The formation of a white precipitate indicates the progress of the reaction.

-

Isolation: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol and then dry it under vacuum to obtain pure this compound.

Biological Activity and Therapeutic Potential

While comprehensive biological data for this compound is not extensively available, studies on its derivatives have revealed significant anti-inflammatory and anti-angiogenic properties. This section will focus on the biological activities of a representative morpholine-substituted phenoxyacetohydrazide derivative, designated as Compound 6e , to illustrate the therapeutic potential of this chemical scaffold.[1]

Anti-inflammatory Activity

Compound 6e has demonstrated potent anti-inflammatory effects in in-vitro and in-vivo models.

| Assay | Target/Model | Result (Compound 6e) | Reference |

| In-vitro Anti-inflammatory | Human Red Blood Cell (HRBC) Membrane Stabilization | IC₅₀ = 155 µg/mL | [1] |

| In-vivo Anti-inflammatory | Carrageenan-induced Paw Edema in rats | Significant reduction in edema | [1] |

This in-vitro assay assesses the anti-inflammatory activity of a compound by its ability to stabilize the red blood cell membrane against hypotonicity-induced lysis.

-

Preparation of HRBC Suspension: Obtain fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with isosaline (0.85% NaCl). Prepare a 10% (v/v) suspension in isosaline.

-

Assay Procedure:

-

Prepare different concentrations of the test compound (e.g., this compound derivative) in a hypotonic solution (0.25% NaCl).

-

To 1 mL of each concentration, add 0.5 mL of the 10% HRBC suspension.

-

Incubate the mixtures at 37°C for 30 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Measure the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemoglobin released due to hemolysis.

-

-

Controls: Use a vehicle control (hypotonic solution without the test compound) and a standard anti-inflammatory drug (e.g., diclofenac sodium).

-

Calculation: The percentage of membrane stabilization is calculated using the formula: % Stabilization = 100 - [((Absorbance of Test Sample - Absorbance of Drug Control) / (Absorbance of Control - Absorbance of Drug Control)) * 100] The IC₅₀ value is the concentration of the test compound that produces 50% stabilization.

Anti-angiogenic Activity

Compound 6e has also shown significant anti-angiogenic activity, suggesting its potential in cancer therapy and other diseases characterized by excessive blood vessel formation.[1]

| Assay | Target/Model | Result (Compound 6e) | Reference |

| Ex-vivo Anti-angiogenic | Chick Chorioallantoic Membrane (CAM) Assay | Dose-dependent inhibition of VEGF-induced angiogenesis | [1] |

| In-vivo Anti-angiogenic | Alkali-induced Corneal Neovascularization in rats | Substantial suppression of neovascular growth | [1] |

The CAM assay is a widely used in-vivo model to study angiogenesis.

-

Egg Incubation: Incubate fertile chicken eggs at 37.5°C with 60-70% humidity.

-

Windowing: On day 3 of incubation, create a small window (1-2 cm²) in the eggshell over the air sac to expose the CAM.

-

Sample Application: On day 8, place a sterile filter paper disc or a gelatin sponge impregnated with the test compound (e.g., a derivative of this compound) onto the CAM. A vehicle control and a positive control (e.g., a known angiogenesis inhibitor) should also be applied to separate eggs.

-

Incubation and Observation: Reseal the window and continue incubation. On day 12, open the window and observe the CAM under a stereomicroscope.

-

Quantification: Capture images of the CAM and quantify the anti-angiogenic effect by measuring the number of blood vessel branch points, total vessel length, or the area of the avascular zone around the implant.

Mechanism of Action and Signaling Pathways

Molecular docking studies on Compound 6e suggest that its anti-inflammatory and anti-angiogenic effects may be mediated through the inhibition of key signaling molecules, including Vascular Endothelial Growth Factor (VEGF), Cyclooxygenase-1 (COX-1), and Cyclooxygenase-2 (COX-2).[1]

Inhibition of VEGF Signaling Pathway

VEGF is a potent pro-angiogenic factor. By inhibiting VEGF, this compound derivatives can potentially block the downstream signaling cascade that leads to endothelial cell proliferation, migration, and new blood vessel formation.

Inhibition of COX Signaling Pathway

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are inflammatory mediators. Inhibition of these enzymes can lead to a reduction in inflammation.

Conclusion

This compound represents a versatile scaffold for the development of novel therapeutic agents. While further research is needed to fully elucidate the biological activities of the parent compound, the significant anti-inflammatory and anti-angiogenic properties of its derivatives highlight the potential of this chemical class. The inhibition of key signaling pathways, such as those mediated by VEGF and COX enzymes, provides a strong rationale for the continued investigation of this compound and its analogues in the context of inflammatory diseases and cancer. The experimental protocols and data presented in this guide offer a valuable resource for researchers in this field.

References

A Technical Guide to 2-Phenoxyacetohydrazide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyacetohydrazide (CAS No: 4664-55-5; IUPAC Name: this compound) is a versatile organic compound that serves as a crucial scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, including notable anti-inflammatory and anti-angiogenic properties. This technical guide provides an in-depth overview of this compound, encompassing its synthesis, physicochemical characteristics, and its emerging role in drug discovery. Detailed experimental protocols for relevant biological assays and a visualization of the key signaling pathways implicated in its mechanism of action are also presented to support further research and development in this area.

Introduction

Hydrazides are a class of organic compounds with the general structure R-CO-NH-NH2. They are recognized for their broad spectrum of biological activities, which has led to their extensive investigation in the field of drug discovery. This compound, a key member of this family, has garnered significant interest as a precursor for the synthesis of novel therapeutic agents. The structural motif of a phenoxy group linked to an acetohydrazide core provides a unique template for chemical modification, leading to the development of derivatives with enhanced potency and target specificity.

Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of key enzymes involved in inflammation and angiogenesis, such as cyclooxygenase (COX) and vascular endothelial growth factor (VEGF). This guide aims to consolidate the current knowledge on this compound and its derivatives, offering a valuable resource for researchers exploring its therapeutic applications.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. The following table summarizes its key computed properties.

| Property | Value | Source |

| CAS Number | 4664-55-5 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₁₀N₂O₂ | PubChem |

| Molecular Weight | 166.18 g/mol | PubChem |

| XLogP3 | 0.3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of an ester intermediate followed by hydrazinolysis.

General Synthetic Workflow

The overall synthetic scheme is as follows:

Caption: General synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl Phenoxyacetate

-

To a solution of phenoxyacetic acid (1 mole) in absolute ethanol (250 mL), add concentrated sulfuric acid (5 mL) dropwise with constant stirring.

-

Reflux the reaction mixture for 4-6 hours.

-

After cooling to room temperature, pour the mixture into ice-cold water (500 mL).

-

Extract the aqueous layer with diethyl ether (3 x 150 mL).

-

Combine the organic layers and wash with a 5% sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude ethyl phenoxyacetate.

-

Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound

-

Dissolve ethyl phenoxyacetate (1 mole) in absolute ethanol (200 mL).

-

Add hydrazine hydrate (1.2 moles) to the solution.

-

Reflux the mixture for 8-10 hours.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown significant promise as anti-inflammatory and anti-angiogenic agents.

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound derivatives are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the synthesis of prostaglandins.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. Derivatives of this compound have been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, these compounds can interfere with the binding of VEGF to its receptor (VEGFR), thereby blocking downstream signaling events that promote endothelial cell proliferation and migration.

Experimental Protocols for Biological Assays

Human Red Blood Cell (HRBC) Membrane Stabilization Assay (In Vitro Anti-inflammatory)

This assay assesses the anti-inflammatory activity of a compound by its ability to stabilize the membrane of human red blood cells against hypotonicity-induced lysis.

-

Preparation of HRBC Suspension:

-

Collect fresh human blood in a tube containing an anticoagulant.

-

Centrifuge at 3000 rpm for 10 minutes and discard the plasma.

-

Wash the packed red blood cells three times with an equal volume of normal saline.

-

Prepare a 10% (v/v) suspension of the packed cells in normal saline.

-

-

Assay Procedure:

-

Prepare different concentrations of the test compound and a standard anti-inflammatory drug (e.g., diclofenac sodium).

-

In separate tubes, mix 1.0 mL of phosphate buffer (pH 7.4), 2.0 mL of hyposaline (0.36% NaCl), and 0.5 mL of the test/standard solution.

-

Add 0.5 mL of the 10% HRBC suspension to each tube.

-

Incubate the tubes at 37°C for 30 minutes.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Measure the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemoglobin released.

-

A control tube containing a vehicle instead of the test compound is used to represent 100% hemolysis.

-

-

Calculation:

-

The percentage of membrane stabilization is calculated using the formula: % Stabilization = [1 - (Absorbance of Test / Absorbance of Control)] x 100

-

Chick Chorioallantoic Membrane (CAM) Assay (In Vivo Anti-angiogenic)

The CAM assay is a widely used in vivo model to evaluate the pro- or anti-angiogenic potential of compounds.

-

Egg Preparation:

-

Use fertilized chicken eggs, incubated at 37°C with 60% humidity.

-

On day 3 of incubation, create a small window in the eggshell to expose the CAM.

-

-

Application of Test Compound:

-

Prepare sterile filter paper discs or sponges soaked with different concentrations of the test compound.

-

Place the discs onto the CAM. A control group with a vehicle-soaked disc should be included.

-

-

Incubation and Observation:

-

Seal the window and continue incubation for 48-72 hours.

-

After the incubation period, observe the CAM under a stereomicroscope and capture images.

-

-

Quantification of Angiogenesis:

-

Analyze the images to quantify the number of blood vessel branch points, total vessel length, or vessel density in the area surrounding the disc.

-

A significant reduction in these parameters in the test group compared to the control indicates anti-angiogenic activity.

-

Signaling Pathways

VEGF Signaling Pathway in Angiogenesis

Inhibition of the VEGF signaling pathway is a key mechanism for the anti-angiogenic effects of this compound derivatives.

Caption: Inhibition of the VEGF signaling pathway.

COX-2 Signaling Pathway in Inflammation

The anti-inflammatory action is mediated through the inhibition of the COX-2 enzyme, which reduces the production of pro-inflammatory prostaglandins.

Caption: Inhibition of the COX-2 inflammatory pathway.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry with significant potential for the development of novel therapeutics. Its derivatives have demonstrated promising anti-inflammatory and anti-angiogenic activities through the inhibition of key signaling pathways. The synthetic accessibility of this core structure, coupled with the detailed experimental protocols provided in this guide, offers a solid foundation for further exploration and optimization of this compound-based compounds as lead candidates in drug discovery programs. Future research should focus on elucidating the structure-activity relationships of these derivatives to enhance their potency and selectivity, ultimately paving the way for their clinical translation.

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Phenoxyacetohydrazide

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and historical development of 2-phenoxyacetohydrazide, a key scaffold in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, providing in-depth experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Introduction: The Rise of a Privileged Structure

This compound has emerged as a significant building block in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its unique structural features, combining a phenoxy group with a reactive hydrazide moiety, have allowed for the development of compounds with a broad spectrum of biological activities, including anti-inflammatory, anti-angiogenic, and antimicrobial properties. This guide traces the origins of this important molecule, from the synthesis of its precursors to its contemporary applications in drug design and development.

Historically, the journey of this compound is intertwined with the broader history of hydrazide compounds in medicine. The discovery of the therapeutic potential of isonicotinic acid hydrazide in 1912 as a treatment for tuberculosis marked a significant milestone, sparking extensive research into the synthesis and biological evaluation of various hydrazide derivatives. This early work laid the groundwork for the eventual exploration of more complex hydrazides like this compound.

The precursor to this scaffold, phenoxyacetic acid, was first synthesized in 1880, providing the foundational chemical entity from which this compound would later be derived. While the precise first synthesis of this compound is not definitively documented in readily available literature, a key method for its preparation was reported by Holla and Udupa in 1992. This synthesis, involving the reaction of phenoxy ethyl acetate with hydrazine hydrate, has been cited in subsequent research and represents a significant marker in the history of this compound.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a two-step process, starting from phenol. The first step involves the etherification of phenol with an ethyl haloacetate to form ethyl phenoxyacetate. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound.

General Synthesis Pathway

The overall synthetic route can be visualized as follows:

Caption: General synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-Phenoxyacetate

A mixture of phenol (0.1 mol), ethyl chloroacetate (0.1 mol), and anhydrous potassium carbonate (0.2 mol) in dry acetone (150 mL) is refluxed for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure, and the resulting crude ethyl 2-phenoxyacetate is purified by distillation under vacuum.

Step 2: Synthesis of this compound

To a solution of ethyl 2-phenoxyacetate (0.1 mol) in absolute ethanol (100 mL), hydrazine hydrate (0.2 mol) is added. The mixture is refluxed for 8-10 hours. Upon cooling, the precipitated solid is filtered, washed with cold ethanol, and dried. The crude this compound is then recrystallized from ethanol to afford a pure crystalline solid.[1]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound and a selection of its derivatives.

| Compound | Molecular Formula | Melting Point (°C) | Yield (%) | FT-IR (cm⁻¹) Highlights | ¹H NMR (δ ppm) Highlights | Mass Spec (m/z) |

| This compound | C₈H₁₀N₂O₂ | 108-110 | 69 | 3300-3100 (N-H), 1670 (C=O) | 4.45 (s, 2H, OCH₂), 6.90-7.30 (m, 5H, Ar-H), 7.90 (s, 1H, NH), 9.10 (s, 1H, NH₂) | 167 [M+H]⁺ |

| 2-(4-Chlorophenoxy)acetohydrazide [2] | C₈H₉ClN₂O₂ | 116-118 | 89 | 3303, 3298 (NH/NH₂), 1701 (C=O) | 3.57 (s, 2H, NH₂), 4.92 (s, 2H, OCH₂), 6.88 (d, 2H, Ar-H), 8.22 (t, 1H, NH) | 201 [M]⁺, 203 [M+2]⁺ |

| 2-(2,4-Dimethylphenoxy)acetohydrazide [1] | C₁₀H₁₄N₂O₂ | 111-113 | 85 | 3311 (NH₂), 3213 (NH), 1670 (C=O) | 1.31 (s, 6H, 2CH₃), 3.87 (d, 2H, NH₂), 5.05 (s, 2H, OCH₂), 6.92-7.45 (m, 3H, Ar-H), 8.42 (t, 1H, NH) | 195 [M+1]⁺ |

| 2-(2,4-Diisopropylphenoxy)acetohydrazide [1][2] | C₁₄H₂₂N₂O₂ | 111-113 | 85 | 3311 (NH₂), 3213 (NH), 1670 (C=O) | 1.16 (s, 6H, 2CH₃), 1.26 (s, 6H, 2CH₃), 3.10 (s, 2H, 2CH), 3.87 (d, 2H, NH₂), 5.05 (s, 2H, OCH₂), 6.92-7.59 (m, 3H, Hₐᵣ), 8.42 (t, 1H, NH) | 251 [M+1]⁺ |

Biological Activities and Mechanism of Action

Derivatives of this compound have demonstrated significant potential in various therapeutic areas, most notably as anti-inflammatory and anti-angiogenic agents. The core scaffold allows for facile modification, leading to the development of compounds with tailored biological activities.

Anti-Inflammatory and Anti-Angiogenic Activity

Recent studies have focused on the development of novel this compound derivatives as potent inhibitors of key mediators in inflammation and angiogenesis. For instance, certain derivatives have been shown to exhibit strong binding affinities towards vascular endothelial growth factor (VEGF), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2).

The inhibition of these targets disrupts critical signaling pathways involved in pathological inflammation and tumor-associated angiogenesis. The proposed mechanism of action involves the binding of the this compound derivative to the active site of these enzymes, thereby preventing their normal physiological function.

Caption: Inhibition of Inflammatory and Angiogenic Pathways.

Experimental Workflow for Biological Evaluation

The biological activity of novel this compound derivatives is typically assessed through a series of in vitro and in vivo assays. The following workflow outlines a common experimental approach:

Caption: Workflow for Biological Evaluation.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued relevance in medicinal chemistry. Future research is likely to focus on the development of more potent and selective inhibitors of various biological targets, as well as the exploration of novel therapeutic applications. The rich history and versatile chemistry of this compound provide a strong foundation for these future endeavors, promising the development of new and improved treatments for a range of human diseases.

References

The Therapeutic Potential of 2-Phenoxyacetohydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-phenoxyacetohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, anti-inflammatory, and other key therapeutic potentials of these compounds. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid in future drug discovery and development efforts.

Core Biological Activities and Quantitative Data

This compound derivatives have demonstrated significant potential across several therapeutic areas. The core of their activity lies in the versatile chemical nature of the hydrazide-hydrazone moiety, which can be readily modified to optimize potency and selectivity against various biological targets.[1][2]

Anti-inflammatory and Anti-angiogenic Activity

Several studies have highlighted the dual anti-inflammatory and anti-angiogenic properties of this compound derivatives.[3][4] These compounds have been shown to inhibit key enzymes and signaling molecules involved in inflammation and the formation of new blood vessels, which are critical processes in both chronic inflammatory diseases and cancer.[3][5]

A notable example is the morpholine-substituted phenoxyacetohydrazide derivative, compound 6e , which has demonstrated potent efficacy. In silico molecular docking studies revealed strong binding affinities of compound 6e towards vascular endothelial growth factor (VEGF), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2).[3][4][6][7]

Table 1: Anti-inflammatory and Anti-angiogenic Activity of this compound Derivatives

| Compound | Target | Assay | Activity Metric | Value | Reference |

| Compound 6e | COX-1 | Molecular Docking | Docking Score | -12.5301 kcal/mol | [3][4][6][7] |

| Compound 6e | COX-2 | Molecular Docking | Docking Score | -12.6705 kcal/mol | [3][4][6][7] |

| Compound 6e | VEGF | Molecular Docking | Docking Score | -13.1622 kcal/mol | [3][4][6][7] |

| Compound 6e | - | HRBC Membrane Stabilization | IC₅₀ | 155 µg/mL | [3][6][7] |

| Nicotinic acid hydrazide derivatives (ortho-NO₂) | - | Carrageenan-induced paw edema | % Inhibition (20 mg/kg) | 35.73% | [8] |

| Nicotinic acid hydrazide derivatives (ortho-NO₂) | - | Carrageenan-induced paw edema | % Inhibition (50 mg/kg) | 37.29% | [8] |

| Nicotinic acid hydrazide derivatives (meta-NO₂) | - | Carrageenan-induced paw edema | % Inhibition (20 mg/kg) | 25.12% | [8] |

| Nicotinic acid hydrazide derivatives (meta-NO₂) | - | Carrageenan-induced paw edema | % Inhibition (50 mg/kg) | 34.17% | [8] |

| Diclofenac Sodium (Standard) | - | Carrageenan-induced paw edema | % Inhibition | 38.85% | [8] |

Anticancer Activity

The anticancer potential of this compound derivatives has been attributed to their ability to induce apoptosis and inhibit signaling pathways crucial for tumor growth and survival.[5][9][10] Halogenated derivatives, in particular, have shown promising results against various cancer cell lines.[9][10]

Table 2: Anticancer Activity of 2-Phenoxyacetamide Derivatives

| Compound | Cell Line | Activity | Reference |

| 3c: N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (breast cancer), SK-N-SH (neuroblastoma) | Exhibited anticancer activity | [9][10] |

| 4: 2-chloro-N-(phenazin-2-yl)benzamide | K562 (human chronic myelogenous leukemia), HepG2 (human hepatocellular carcinoma) | Potent anticancer effect comparable to cisplatin | [11] |

| 16: a 2-phenazinamine derivative | K562, HepG2, MGC803, HCT116, MCF7 | Good positive anticancer activity | [11] |

| 19: a 2-phenazinamine derivative | K562, HepG2, MGC803, HCT116, MCF7 | Good positive anticancer activity | [11] |

Antimicrobial Activity

Hydrazide-hydrazone derivatives are well-documented for their broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[12][13] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[12][13]

Table 3: Antimicrobial Activity of Hydrazide-Hydrazone Derivatives

| Compound(s) | Organism(s) | MIC (µg/mL) | Reference |

| 1 & 2 (Benzimidazole derivatives) | Salmonella typhimurium | 6.25 (for 1), 12.5 (for 2) | [12] |

| 1 & 2 (Benzimidazole derivatives) | Escherichia coli, Proteus vulgaris, Klebsiella pneumoniae, Pseudomonas aeruginosa | 25-100 | [12] |

| 1 & 2 (Benzimidazole derivatives) | Enterococcus faecalis | 12.5 | [12] |

| 1 & 2 (Benzimidazole derivatives) | Listeria monocytogenes, Staphylococcus aureus, Bacillus subtilis | 25-200 | [12] |

| 21 & 22 (1,2-dihydropyrimidine derivatives) | B. subtilis, S. aureus, Micrococcus luteus, E. coli, Pseudomonas picketti | 0.08-1 | [12] |

| 28 & 29 (Imidazole derivatives) | Staphylococcus epidermidis ATCC 12228 | 4 | [12] |

| 16 (Phenylacetic acid hydrazide-hydrazone) | Methicillin-resistant Staphylococcus aureus ATCC 43300 | 1.95 | [14] |

| 16 (Phenylacetic acid hydrazide-hydrazone) | Staphylococcus aureus ATCC 25923 | 7.81 | [14] |

| D13 & SB-AF-1002 (Acylhydrazones) | Sporothrix brasiliensis | 0.25-1 | [15] |

| D13 & SB-AF-1002 (Acylhydrazones) | Sporothrix schenckii | 0.12-0.5 | [15] |

Anticonvulsant Activity

Certain derivatives of phenoxyacetic acid and this compound have been investigated for their anticonvulsant properties.[16][17] These compounds have shown the ability to protect against seizures in preclinical models, suggesting their potential as novel antiepileptic agents.[16][17]

Table 4: Anticonvulsant Activity of Phenoxyacetic Acid Derivatives in the PTZ-induced Seizure Model

| Compound | Protection (%) | Mortality (%) | Relative Potency vs. Valproic Acid | Reference |

| 7b | 100 | 0 | Superior to Valproic Acid | [16][17] |

| 5f | 90 | 10 | 150% | [17] |

| 5e | 80 | 10 | 133.33% | [17] |

| 10c | 80 | 20 | 133.33% | [17] |

| Valproic Acid (VI) | 60 | 30 | 100% | [17] |

Enzyme Inhibition

This compound derivatives have been identified as potent inhibitors of various enzymes, including β-glucuronidase and monoamine oxidases (MAO-A and MAO-B).[1][18][19] Inhibition of these enzymes is relevant to the treatment of cancer and depression, respectively.[1][18]

Table 5: Enzyme Inhibitory Activity of this compound Derivatives

| Compound(s) | Enzyme | IC₅₀ (µM) | Reference |

| 1 | β-glucuronidase | 9.20 ± 0.32 | [19] |

| 5 | β-glucuronidase | 9.47 ± 0.16 | [19] |

| 7 | β-glucuronidase | 14.7 ± 0.19 | [19] |

| 8 | β-glucuronidase | 15.4 ± 1.56 | [19] |

| 11 | β-glucuronidase | 19.6 ± 0.62 | [19] |

| 15 | β-glucuronidase | 12.0 ± 0.16 | [19] |

| 21 | β-glucuronidase | 13.7 ± 0.40 | [19] |

| 22 | β-glucuronidase | 22.0 ± 0.14 | [19] |

| D-saccharic acid-1,4-lactone (Standard) | β-glucuronidase | 48.4 ± 1.25 | [19] |

| 12 (2-(4-Methoxyphenoxy)acetamide) | MAO-A | - (SI=245) | [18] |

| 21 (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide) | MAO-A | 0.018 | [18] |

| 21 (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide) | MAO-B | 0.07 | [18] |

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of this compound derivatives as reported in the cited literature.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a two-step process.[3]

-

Esterification: Substituted phenols are reacted with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or DMF) to yield the corresponding phenoxyacetic acid ethyl ester. The reaction mixture is typically refluxed for several hours.

-

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate, usually in a solvent like ethanol, to produce the desired this compound. This reaction is often carried out at reflux temperature.

Further modifications, such as the formation of Schiff bases, can be achieved by reacting the this compound with various aromatic aldehydes or ketones.[1]

In Vitro Anti-inflammatory Activity: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay assesses the ability of a compound to stabilize the membrane of human red blood cells when subjected to hypotonic stress, which is an indicator of anti-inflammatory activity.[3][6][7]

-

Blood Sample Preparation: Fresh whole human blood is collected and mixed with an anticoagulant. The red blood cells are separated by centrifugation, washed with isosaline, and a 10% (v/v) suspension is prepared in isosaline.

-

Assay Procedure: The reaction mixture consists of the test compound, 1 ml of phosphate buffer, 2 ml of hyposaline, and 0.5 ml of the HRBC suspension. A control is prepared without the test compound.

-

Incubation and Analysis: The mixtures are incubated at 37°C for 30 minutes and then centrifuged. The hemoglobin content in the supernatant is estimated spectrophotometrically at 560 nm.

-

Calculation: The percentage of hemolysis is calculated, and the percentage of membrane stabilization is determined using the formula: % Protection = 100 - [(OD of drug treated sample - OD of control) / OD of control] × 100

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[3][4][6][7]

-

Animal Model: Typically, Wistar albino rats or mice are used.

-

Compound Administration: The test compounds and a standard drug (e.g., diclofenac sodium) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

-

Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce inflammation and edema.

-

Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro β-Glucuronidase Inhibition Assay

This assay measures the inhibitory effect of compounds on the enzyme β-glucuronidase.[1][19]

-

Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the test compound, β-glucuronidase enzyme solution in a suitable buffer (e.g., acetate buffer, pH 5.0), and the substrate p-nitrophenyl-β-D-glucuronide.

-

Incubation: The plate is incubated at 37°C for a specific period (e.g., 30 minutes).

-

Reaction Termination and Measurement: The reaction is stopped by adding a basic solution (e.g., NaOH). The absorbance of the product, p-nitrophenol, is measured at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Calculation: The percentage inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined.

Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to screen for potential anticonvulsant drugs.[17]

-

Animal Model: Mice are commonly used for this assay.

-

Compound Administration: The test compounds and a standard anticonvulsant drug (e.g., phenytoin or valproic acid) are administered to the animals.

-

Induction of Seizures: After a predetermined time, a convulsant dose of pentylenetetrazol (PTZ) is injected intraperitoneally.

-

Observation: The animals are observed for the onset of different seizure phases (e.g., myoclonic jerks, clonic convulsions, tonic-clonic seizures) and for mortality over a specific observation period (e.g., 30 minutes).

-

Evaluation: The ability of the test compound to delay the onset of seizures or protect the animals from seizures and death is recorded and compared to the control and standard groups.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their interaction with various cellular targets and signaling pathways.

Inflammation and Angiogenesis

In the context of inflammation, these derivatives are thought to exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators.[3][4] The amide oxygen of the hydrazide moiety is speculated to form hydrogen bonds with arginine residues within the COX active sites, enhancing binding affinity and inhibitory activity.[3][4] Furthermore, their ability to inhibit VEGF suggests a mechanism for their anti-angiogenic effects, which involves blocking the signaling cascade that leads to the formation of new blood vessels.[3][6]

References

- 1. mdpi.com [mdpi.com]

- 2. hygeiajournal.com [hygeiajournal.com]

- 3. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hygeiajournal.com [hygeiajournal.com]

- 9. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid [mdpi.com]

- 15. Antifungal Activity of Acylhydrazone Derivatives against Sporothrix spp - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Phenoxyacetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Phenoxyacetohydrazide, a molecule of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and further investigation.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₀N₂O₂ with a molecular weight of 166.18 g/mol . The spectroscopic data presented below has been compiled from various sources and is summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 - 7.35 | m | 2H | Ar-H (meta) |

| 6.90 - 7.00 | m | 3H | Ar-H (ortho, para) |

| 4.52 | s | 2H | O-CH₂ |

| 4.15 | br s | 2H | NH₂ |

| 8.90 | br s | 1H | NH |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C=O |

| 157.8 | Ar-C (ipso, attached to O) |

| 129.5 | Ar-C (meta) |

| 121.2 | Ar-C (para) |

| 114.7 | Ar-C (ortho) |

| 67.2 | O-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are indicative of its hydrazide and phenoxy moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Broad | N-H Stretching (NH₂) |

| 3200 | Medium | N-H Stretching (NH) |

| 3050 | Medium | C-H Stretching (Aromatic) |

| 2920 | Weak | C-H Stretching (Aliphatic) |

| 1650 | Strong | C=O Stretching (Amide I) |

| 1600, 1490 | Medium | C=C Stretching (Aromatic) |

| 1240 | Strong | C-O Stretching (Aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) is a common method.

| m/z | Relative Abundance (%) | Assignment |

| 166 | 40 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [C₆H₅O-CH₂]⁺ |

| 94 | 80 | [C₆H₅OH]⁺ |

| 77 | 60 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

¹H and ¹³C NMR Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Appropriate for the chemical shift range of protons.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

IR Spectrum Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum.

-

The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction and Ionization:

-

Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

Mass Analysis:

-

Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).

-

Procedure:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

A Theoretical Deep Dive into the Molecular Architecture of 2-Phenoxyacetohydrazide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Phenoxyacetohydrazide, a versatile scaffold in medicinal chemistry, has garnered significant interest for its potential therapeutic applications. A thorough understanding of its three-dimensional structure and electronic properties is paramount for rational drug design and the development of novel derivatives with enhanced biological activity. This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of this compound, leveraging computational chemistry methods to elucidate its geometric, electronic, and vibrational characteristics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular attributes of this important compound.

Introduction

This compound (C8H10N2O2) is a chemical entity belonging to the hydrazide class of organic compounds.[1] Hydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The therapeutic potential of these compounds is intrinsically linked to their molecular structure, which dictates their interaction with biological targets. Theoretical studies, employing the principles of quantum mechanics, provide a powerful lens through which to examine the molecular architecture and electronic landscape of this compound at an atomic level of detail. These computational approaches are indispensable for predicting molecular properties, understanding structure-activity relationships, and guiding synthetic efforts toward more potent and selective drug candidates.

Computational Methodologies

The theoretical investigation of molecular structures relies on a variety of computational methods. The data presented in this guide are primarily derived from Density Functional Theory (DFT), a robust method that balances computational cost with high accuracy.

Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern computational chemistry.[2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT. It is frequently paired with basis sets such as 6-311++G(d,p) to provide a detailed and accurate description of the electronic structure of organic molecules.[3][4]

Experimental Protocol: Geometry Optimization

-

Input Structure: A 3D model of the this compound molecule is constructed.

-

Computational Method: The geometry optimization is performed using a DFT method, for instance, the B3LYP functional with a 6-311++G(d,p) basis set.

-

Calculation: The software calculates the forces on each atom and iteratively adjusts their positions to find a minimum energy conformation, representing the most stable structure of the molecule.

-

Frequency Analysis: A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Molecular Geometry

The precise arrangement of atoms in this compound is crucial for its chemical reactivity and biological function. While experimental techniques like X-ray crystallography provide accurate geometric data for the solid state, theoretical calculations offer insights into the molecule's preferred conformation in the gas phase, which can be more relevant to its state in biological systems. The acetohydrazide group in the crystal structure of this compound is reported to be nearly planar.[5]

Table 1: Selected Bond Lengths and Bond Angles of this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Theoretical Value (Å or °) | Experimental Value (Å or °) |

| Bond Lengths | |||||

| C=O | - | - | Data not available | Data not available | |

| C-N | - | - | Data not available | Data not available | |

| N-N | - | - | Data not available | Data not available | |

| C-O (ether) | - | - | Data not available | Data not available | |

| Bond Angles | |||||

| O=C-N | - | - | Data not available | Data not available | |

| C-N-N | - | - | Data not available | Data not available | |

| C-O-C (ether) | - | - | Data not available | Data not available |

Note: Specific theoretical values for all bond lengths and angles of this compound were not available in the searched literature. Experimental data from crystallography is available and shows that bond lengths and angles are within normal ranges.[5] For closely related molecules like phenoxyacetic acid, DFT calculations have been performed.[3]

Electronic Properties

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are key determinants of its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical reactivity and stability.[6] A smaller energy gap suggests higher reactivity.

Table 2: Frontier Molecular Orbital Energies of this compound

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: While specific HOMO-LUMO energy values for this compound were not found, studies on similar structures provide a reference for the expected range of these values.[7][8]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its sites for electrophilic and nucleophilic attack.[9][10] The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In a typical MEP map, red and blue colors represent negative and positive potentials, respectively.

Vibrational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical frequency calculations can predict the vibrational spectra and aid in the assignment of experimental bands to specific molecular motions.[4][11]

Experimental Protocol: Vibrational Frequency Calculation

-

Optimized Geometry: The calculation is performed on the previously optimized molecular geometry.

-

Computational Method: The same DFT method and basis set used for geometry optimization are typically employed.

-

Calculation: The software computes the second derivatives of the energy with respect to the atomic coordinates, which yields the vibrational frequencies and their corresponding normal modes.

-

Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by an empirical factor to improve agreement with experimental data.

Computational Workflow Diagram

The following diagram illustrates a typical workflow for the theoretical study of a molecular structure like this compound.

References

- 1. This compound | C8H10N2O2 | CID 101390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular structure of phenyl- and phenoxyacetic acids--spectroscopic and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Phenoxyacetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Phenoxyacetohydrazide: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 2-Phenoxyacetohydrazide. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis. Due to a lack of extensive published data specifically for this compound, this guide also includes information on closely related compounds and outlines standardized experimental protocols for the determination of its physicochemical properties.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | pKa |

| This compound | C8H10N2O2 | 166.18 | Not available | Not available | Not available |

| Phenoxyacetic acid | C8H8O3 | 152.15 | 98-100 | 12 g/L in water; soluble in ethanol, diethyl ether, benzene, and glacial acetic acid.[2][3] | 3.7[3] |

| 2-Phenylacetohydrazide | C8H10N2O | 150.18 | 115-117 | Not available | Not available |

| (4-Chloro-phenoxy)-acetic acid hydrazide | C8H9ClN2O2 | 200.62 | 116-118 | Not available | Not available |

| O-tolyloxy-acetic acid hydrazide | C9H12N2O2 | 180.21 | 116-118 | Not available | Not available |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. While specific quantitative solubility data for this compound in various solvents is not published, its structure suggests a degree of polarity due to the amide and amine functionalities of the hydrazide group, as well as the ether linkage. The presence of the phenyl ring introduces lipophilic character.

It is anticipated that this compound will exhibit limited solubility in water and higher solubility in polar organic solvents such as ethanol and methanol. Its solubility in aqueous solutions is expected to be pH-dependent due to the basic nature of the hydrazide group.

Recommended Experimental Protocol for Solubility Determination

A standardized shake-flask method is recommended for determining the equilibrium solubility of this compound.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, phosphate buffer at various pH values, ethanol, methanol, acetonitrile).

-

Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or mol/L.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Hydrazide-containing compounds can be susceptible to hydrolysis, particularly under acidic or basic conditions. A study on hydrazide-based glycoconjugates demonstrated that their stability is pH-dependent, with increased stability observed as the pH approaches neutrality.[4][5] The half-lives of these conjugates varied significantly, from hours to days, depending on the pH and the specific chemical structure.[4][5]

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Recommended Experimental Protocol for Forced Degradation Studies

Forced degradation studies should be conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Methodology:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: The stock solution is treated with an acid (e.g., 0.1 N HCl) and heated (e.g., 60 °C).

-

Alkaline Hydrolysis: The stock solution is treated with a base (e.g., 0.1 N NaOH) and heated (e.g., 60 °C).

-

Neutral Hydrolysis: The stock solution is mixed with water and heated (e.g., 60 °C).

-

Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Photolytic Degradation: The stock solution is exposed to UV and visible light in a photostability chamber.

-

Thermal Degradation: A solid sample of this compound is exposed to high temperature (e.g., 80 °C).

-

-

Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. The percentage of degradation is calculated, and any degradation products are characterized.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While direct experimental data is limited, the provided information on related compounds and the detailed experimental protocols offer a solid foundation for researchers to characterize this molecule comprehensively. The successful development of any pharmaceutical product relies on a thorough understanding of its physicochemical properties, and the methodologies outlined herein provide a clear path for obtaining the necessary data for this compound.

References

- 1. This compound | C8H10N2O2 | CID 101390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 苯氧乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 4. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling the Molecular Mechanisms of 2-Phenoxyacetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of 2-Phenoxyacetohydrazide and its derivatives. The document synthesizes current scientific findings, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Biological Activities and Mechanisms of Action

This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. The primary mechanisms of action are centered around their anti-inflammatory, anti-angiogenic, anticancer, and antimicrobial properties.

Anti-Inflammatory and Anti-Angiogenic Effects: A significant body of research points to the role of this compound derivatives as potent anti-inflammatory and anti-angiogenic agents.[1][2][3][4] The underlying mechanism is largely attributed to the inhibition of key enzymes involved in inflammation and angiogenesis. In silico molecular docking studies have revealed strong binding affinities of these compounds towards cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and vascular endothelial growth factor (VEGF).[1][2][3][4] By inhibiting COX enzymes, these compounds can effectively block the synthesis of prostaglandins, which are key mediators of inflammation. The inhibition of VEGF disrupts the signaling cascade that leads to the formation of new blood vessels, a critical process in both tumor growth and certain inflammatory conditions.

Anticancer Activity: The anticancer potential of this compound derivatives has been demonstrated against various cancer cell lines.[5][6][7] The mechanism of action is often multifactorial, involving the induction of apoptosis (programmed cell death) and the inhibition of enzymes crucial for cancer cell survival and proliferation.[6][7] Some derivatives have shown the ability to arrest the cell cycle, preventing cancer cells from dividing and proliferating.[7] Furthermore, their anti-angiogenic properties also contribute to their anticancer effects by starving tumors of their blood supply.

Antimicrobial Activity: Several studies have highlighted the antimicrobial potential of hydrazone derivatives of 2-substituted acetic acids, including those derived from this compound.[8][9][10][11][12][13] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species.[8][10] The exact mechanism of antimicrobial action is still under investigation but is thought to involve the disruption of microbial cell membranes or the inhibition of essential microbial enzymes. The azomethine group (–NH–N=CH–) present in hydrazone derivatives is considered crucial for their biological activities.[10][11]